molecular formula C25H34O4Si B15093849 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B15093849
M. Wt: 426.6 g/mol
InChI Key: NDLIDUKXIFASES-UHFFFAOYSA-N
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Description

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is a complex organic compound that features a tert-butyl(diphenyl)silyl protecting group and a dioxolane ring. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The dioxolane ring is introduced through a reaction with an appropriate aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, or other reducing agents.

    Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., TBAF - tetrabutylammonium fluoride).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protects the hydroxyl group from unwanted reactions during subsequent synthetic steps. The tert-butyl(diphenyl)silyl group is resistant to acidic hydrolysis, providing selective protection for primary hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its combination of stability and reactivity. The tert-butyl(diphenyl)silyl group offers enhanced resistance to acidic hydrolysis compared to other silyl ethers, making it particularly useful in complex synthetic sequences .

Properties

Molecular Formula

C25H34O4Si

Molecular Weight

426.6 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

InChI

InChI=1S/C25H34O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,21-23,26H,1,18H2,2-6H3

InChI Key

NDLIDUKXIFASES-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(O1)C(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O)C=C)C

Origin of Product

United States

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